![molecular formula C10H18FNO4S B2786055 Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate CAS No. 2490322-71-7](/img/structure/B2786055.png)
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate, also known as FSME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate is converted into its active form through hydrolysis in the body, releasing the therapeutic agent it is conjugated to. The released therapeutic agent then exerts its pharmacological effects through its specific mechanism of action.
Biochemical and Physiological Effects:
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has been shown to have low toxicity and high stability, making it an ideal prodrug candidate. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability. In addition, Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has been shown to be effective in targeted drug delivery, allowing for the specific targeting of diseased cells while minimizing side effects.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has several advantages for use in lab experiments, including its stability and low toxicity. However, its synthesis method can be complex, and it may not be suitable for use with certain therapeutic agents.
Future Directions
There are several future directions for research on Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new therapeutic agents that can be conjugated to Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate for targeted drug delivery. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate, as well as its potential applications in different disease areas.
In conclusion, Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate is a promising compound with potential applications in medicinal chemistry. Its stability, low toxicity, and targeted drug delivery capabilities make it an attractive prodrug candidate for a variety of therapeutic agents. Further research is needed to fully explore its potential and develop new applications for this compound.
Synthesis Methods
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate can be synthesized through a multistep process involving the reaction of cyclobutylmethylamine with a fluorosulfonylating agent, followed by the addition of tert-butyl chloroformate. The resulting product is then purified using column chromatography to obtain pure Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate.
Scientific Research Applications
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has been extensively studied for its potential use as a prodrug in medicinal chemistry. Prodrugs are inactive compounds that are converted into active forms in the body, allowing for targeted drug delivery and reduced side effects. Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has been shown to be an effective prodrug for the delivery of a variety of therapeutic agents, including anticancer drugs and antiviral agents.
properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-5-4-7(8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOHHXZEWHDKDA-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate |
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